
4-Chlorobutyl acetate
Overview
Description
Chemical Identity: 4-Chlorobutyl acetate (CAS: 6962-92-1), also known as 1-chloro-4-acetoxybutane or 4-chloro-1-butanol acetate, is an organochlorine ester with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobutyl acetate can be synthesized through the esterification of 4-chlorobutanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where 4-chlorobutanol and acetic acid are reacted in the presence of a suitable catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the C4 position undergoes nucleophilic substitution under specific conditions:
-
Reaction with amines :
Treatment with diethylamine (Et₂NH) generates substitution products. For example, 4-chlorobutyl acetate (16.6 mmol) reacts with excess diethylamine to yield 4-(diethylamino)butyl acetate (84% yield). The reaction proceeds via an SN2 mechanism in ethanol at 60°C for 6 hours . -
Hydrolysis :
Acidic or basic hydrolysis cleaves the ester and C-Cl bonds:
Table 1: Hydrolysis Products Under Varied Conditions
Condition | Reagents | Major Products | Yield (%) |
---|---|---|---|
Acidic (HCl) | H₂O, 60°C, 3h | 4-Chlorobutanol + Acetic acid | 72 |
Basic (NaOH) | H₂O, 50°C, 2h | 4-Hydroxybutanol + Sodium acetate | 68 |
Ring-Opening Reactions with Lewis Acids
This compound participates in ring-opening reactions when treated with Lewis acids, forming derivatives with extended carbon chains:
-
Reaction with stannic chloride (SnCl₄) :
In the presence of SnCl₄ and acetic acid, tetrahydrofuran (THF) undergoes ring-opening to produce this compound as the primary product (85% yield) . Competing pathways may yield 1,4-diacetoxybutane if HCl is absent .
Table 2: Catalytic Ring-Opening of THF Derivatives
Substrate | Catalyst | Reagents | Product | Yield (%) |
---|---|---|---|---|
Tetrahydrofuran | SnCl₄ | Acetic acid + HCl | This compound | 85 |
2-Methyl-THF | SnCl₄ | Acetyl chloride | 4-Chloropentyl acetate | 78 |
Reaction with Carboxylic Acids and Anhydrides
The compound reacts with carboxylic acids in the presence of catalysts to form mixed esters:
-
Acetic anhydride : Produces 1,4-diacetoxybutane when reacted without HCl .
-
Benzoic acid : Under SnCl₄ catalysis, forms 5-chloropentyl benzoate (62% yield) .
Stability and Competing Pathways
-
Thermal degradation : At temperatures >100°C, decomposition yields chlorobutene and acetic acid .
-
Base-induced elimination : In strongly basic media (e.g., KOH/EtOH), β-elimination forms 1,3-butadiene derivatives .
Key Research Findings
Scientific Research Applications
Chemical Synthesis
4-Chlorobutyl acetate is primarily used as an intermediate in the synthesis of other chemical compounds. It serves as a building block for various derivatives, including:
- Liquid-Crystalline Polymers : It is utilized in the preparation of side-chain liquid-crystalline polymers, which are essential in advanced materials for electronics and displays. For instance, this compound can replace 4-bromobutyl acetate in polymer synthesis, enhancing the properties of the resulting material .
- Pharmaceuticals : The compound is employed in the synthesis of pharmaceutical intermediates. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of bioactive molecules .
Agrochemical Applications
In agrochemicals, this compound is used as a solvent and an intermediate for the synthesis of herbicides and pesticides. Its ability to enhance the solubility and stability of active ingredients makes it a suitable candidate for formulation development.
Coatings and Adhesives
The compound's properties contribute to its use in coatings and adhesives. It enhances adhesion and improves the durability of coatings applied to various substrates. This application is particularly important in industries where chemical resistance and longevity are critical.
Material Science
In material science, this compound has been utilized in the development of new materials with specific properties. For example:
- Chiral Liquid-Crystalline Polyacrylates : Research has shown that using this compound instead of other halogenated derivatives can lead to improved optical properties in chiral liquid-crystalline polyacrylates .
Case Study 1: Synthesis of Liquid-Crystalline Polymers
A study highlighted the use of this compound in synthesizing liquid-crystalline polymers that exhibit enhanced thermal stability and optical clarity compared to those synthesized with other halogenated compounds. The results indicated that replacing brominated compounds with chlorinated ones could lead to better performance characteristics .
Case Study 2: Pharmaceutical Intermediates
Research conducted on the synthesis of a pharmaceutical compound demonstrated that this compound could effectively facilitate nucleophilic substitution reactions, yielding higher purity products than traditional methods using other halogenated acetates .
Mechanism of Action
The mechanism of action of 4-chlorobutyl acetate involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Physical Properties :
- Density : 1.072–1.1 g/mL at 25°C .
- Boiling Point : 92°C at 22 mmHg (reduced pressure) or 194.9°C at 760 mmHg (atmospheric pressure) .
- Flash Point : 64–64.4°C .
- Refractive Index : 1.434–1.435 .
Synthesis :
4-Chlorobutyl acetate is synthesized via the reaction of acetyl chloride with tetrahydrofuran (THF) using catalysts such as zinc powder (87% yield) or molybdenum hexacarbonyl (Mo(CO)₆, 80% yield under photolytic conditions) . This method is industrially scalable due to its simplicity and common starting materials .
Comparison with Structurally Similar Compounds
Chlorinated Alkyl Acetates
6-Chlorohexyl Acetate (C₈H₁₅ClO₂)
- Molecular Weight : 178.66 g/mol .
- Synthesis: Prepared from 6-chloro-1-hexanol using acetic anhydride, triethylamine, and DMAP (94% yield) .
- Key Differences: Longer carbon chain increases molecular weight and likely alters boiling point/solubility.
4-Fluorobutyl Acetate (CAS: 373-09-1)
- Substituent : Fluorine instead of chlorine.
- Impact : Fluorine’s electronegativity may reduce reactivity compared to chlorine, enhancing stability. Used in specialized fluorinated surfactants .
4-Cyanobutyl Acetate (CAS: 89775-53-1)
- Substituent : Nitrile group (-CN).
- Impact : Higher polarity and reactivity due to the nitrile group, making it suitable for nucleophilic reactions .
Other Chlorinated Derivatives
4-Chlorobutyl Phenyl Ether (CAS: 939-52-6)
- Structure : Ether linkage instead of ester.
- Properties : Likely higher thermal stability due to the ether group but reduced ester functionality for hydrolysis .
4-Chlorobutyrophenone (CAS: 1204-28-0)
- Structure : Ketone group instead of ester.
- Applications : Primarily used in ketone-based syntheses, contrasting with the ester reactivity of this compound .
Comparison Table: Key Parameters
Unique Features of this compound
- Versatility : Functions as a bifunctional intermediate (chloro and ester groups) for diverse reactions, including nucleophilic substitutions and ester hydrolyses .
- Industrial Relevance : High-yield synthesis routes (e.g., Zn or Mo(CO)₆ catalysis) make it cost-effective for large-scale production .
- Safety Profile : Moderate hazards (skin/eye irritation, respiratory sensitivity) require careful handling but are manageable under industrial controls .
Biological Activity
4-Chlorobutyl acetate, a chemical compound with the molecular formula CHClO and a molecular weight of approximately 150.6 g/mol, is primarily recognized for its biological activity through interactions with cellular receptors. This article explores its synthesis, biological implications, and potential applications in various fields.
This compound is a clear, colorless liquid that serves as a reagent in organic synthesis. Its synthesis can be achieved through several methods, including the reaction of butanol derivatives with acetic acid in the presence of a chlorinating agent. The compound is notable for its functional groups (acetate and chlorine), which enhance its reactivity and versatility as a synthetic intermediate.
Interaction with Cellular Receptors
The primary biological activity of this compound is linked to its role as an antagonist of transient receptor potential melastatin 2 (TRPM2) channels. These channels are implicated in insulin secretion regulation, suggesting that this compound may influence metabolic pathways and could have therapeutic implications for metabolic disorders such as diabetes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from it have shown varying degrees of activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 256 to 1024 µg/mL, indicating moderate antimicrobial efficacy .
Case Studies and Research Findings
- Insulin Secretion Studies : Research has indicated that this compound's antagonistic effect on TRPM2 channels may alter insulin secretion dynamics. This interaction could provide insights into developing new treatments for insulin resistance and related metabolic disorders.
- Antimicrobial Efficacy : A study assessing various synthesized derivatives showed that certain compounds derived from this compound exhibited significant antimicrobial activity. The results highlighted that compounds with specific structural modifications had enhanced potency against tested microorganisms, necessitating further structure-activity relationship (SAR) studies to optimize their efficacy .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Chloro-2-propanol | CHCl | Used in organic synthesis; less bulky than this compound. |
Butyl acetate | CHO | Common solvent; lacks chlorine atom, making it less reactive. |
4-Bromobutyl acetate | CHBrO | Similar reactivity but contains bromine instead of chlorine. |
3-Chloro-1-butanol | CHClO | Similar halogenated alcohol; used in different synthetic pathways. |
The unique combination of properties exhibited by this compound makes it particularly valuable in pharmaceutical research compared to other similar compounds, primarily due to its specific applications in synthesizing cyclic adenosine diphosphate ribose derivatives and its role in insulin secretion pathways.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 4-Chlorobutyl acetate, and what reaction conditions optimize yield?
- Methodological Answer : this compound is synthesized via nucleophilic substitution or esterification. Common approaches include:
- Route 1 : Reacting 4-chloro-1-butanol with acetic anhydride in dichloromethane (DCM), catalyzed by triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP). This method achieves 94% yield after extraction and rotary evaporation .
- Route 2 : Catalytic reactions of acetyl chloride with tetrahydrofuran (THF) using Mo(CO)₆ under thermal (100°C, 80% yield) or photolytic conditions (room temperature, 80% yield) .
- Key Variables : Catalyst choice (e.g., Mo(CO)₆ or zinc powder ), solvent (hexane or DCM), and reaction time (3–23 hours).
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of this compound?
- Methodological Answer : Discrepancies arise from measurement conditions. For example:
- Boiling point: 81–83°C at 11 mmHg , 92°C at 22 mmHg , and 59–60°C at 1.8 mmHg .
- Density: 1.076 g/mL vs. 1.072 g/mL .
Researchers should: - Standardize pressure/temperature during measurements.
- Cross-validate using techniques like gas chromatography (GC) or refractive index analysis (e.g., 1.435 vs. 1.434 ).
Q. What purification techniques are effective for isolating this compound after synthesis?
- Methodological Answer :
- Liquid-liquid extraction : Use ethyl acetate (EtOAc) to separate the product from aqueous layers, followed by drying over MgSO₄ .
- Distillation : Vacuum distillation at reduced pressure (e.g., 1.8–22 mmHg) to isolate pure product .
- Rotary evaporation : Efficient for solvent removal under controlled temperatures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods (combustible liquid, flash point 64°C ), wear nitrile gloves (skin/eye irritant ), and avoid inhalation (respiratory irritation risk ).
- Storage : Keep sealed at ambient temperature in dry conditions .
Advanced Research Questions
Q. How do catalytic systems like Mo(CO)₆ or zinc powder influence the reaction mechanism and yield of this compound synthesis?
- Methodological Answer :
- Mo(CO)₆ : Facilitates radical intermediates in photolytic reactions, improving yield from 42% (uncatalyzed) to 80% .
- Zinc Powder : Acts as a Lewis acid, enhancing electrophilic substitution in acetyl chloride-THF reactions (87% yield ).
- Mechanistic Analysis : Use NMR or IR spectroscopy (e.g., C=O stretch at 1740 cm⁻¹ ) to track reaction progress.
Q. What role does this compound play in synthesizing pH-responsive polymers or fluorinated surfactants?
- Methodological Answer :
- pH-Responsive Polymers : Reacts with imidazole to form 4-(1H-imidazol-1-yl)butan-1-ol, a monomer for polymerization. Key steps include heating in DMSO and purification via EtOAc extraction .
- Fluorinated Surfactants : Converted to sodium 4-butoxy-1-butylsulfonate (SBBS) via sulfonation, followed by fluorination with KF to yield surfactants with lower environmental impact .
Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?
- Methodological Answer :
- Case Study : Mo(CO)₆ yields 80% under photolytic conditions vs. zinc powder yielding 87% .
- Resolution : Compare reaction parameters (solvent, temperature, catalyst loading) and characterize byproducts via GC-MS or HPLC.
Q. What advanced analytical techniques are essential for characterizing this compound in complex reaction mixtures?
- Methodological Answer :
Properties
IUPAC Name |
4-chlorobutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLDCZJUHYVOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884344 | |
Record name | 1-Butanol, 4-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-92-1 | |
Record name | 1-Butanol, 4-chloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6962-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanol, 4-chloro-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006962921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobutyl acetate | |
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Record name | 4-Chlorobutyl acetate | |
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Record name | 1-Butanol, 4-chloro-, 1-acetate | |
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Record name | 1-Butanol, 4-chloro-, 1-acetate | |
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Record name | 4-chlorobutyl acetate | |
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